![molecular formula C18H26N2O3 B5367303 1,5,6-trimethyl-3-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)pyridin-2(1H)-one](/img/structure/B5367303.png)
1,5,6-trimethyl-3-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)pyridin-2(1H)-one
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Overview
Description
1,5,6-trimethyl-3-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)pyridin-2(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as TAK-659, and it has been studied extensively for its ability to inhibit certain enzymes that are involved in cancer and autoimmune diseases.
Mechanism of Action
TAK-659 works by inhibiting the activity of certain enzymes, including Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). These enzymes are involved in the development and progression of cancer and autoimmune diseases, and inhibiting their activity can help to slow or stop the growth of cancer cells and reduce inflammation in autoimmune diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a number of biochemical and physiological effects, including the inhibition of BTK and ITK activity, the reduction of inflammation in autoimmune diseases, and the slowing or stopping of cancer cell growth. It has also been shown to have low toxicity in animal studies, making it a promising candidate for further development as a drug.
Advantages and Limitations for Lab Experiments
One of the main advantages of TAK-659 is its ability to inhibit the activity of BTK and ITK, which are important enzymes in cancer and autoimmune diseases. This makes it a promising candidate for the development of new drugs to treat these conditions. However, one of the limitations of TAK-659 is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for the study of TAK-659, including further preclinical studies to determine its safety and efficacy in animal models, as well as clinical trials to test its safety and efficacy in humans. Other future directions may include the development of new drugs based on the structure of TAK-659, as well as the study of its potential applications in other diseases and conditions.
Synthesis Methods
The synthesis of TAK-659 involves several steps, including the reaction of 2,6-dimethylpyridine-3,5-dicarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1,5,6-trimethyl-3-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)pyridin-2(1H)-one to form TAK-659.
Scientific Research Applications
TAK-659 has been studied extensively for its potential applications in medicinal chemistry. It has been shown to inhibit certain enzymes that are involved in cancer and autoimmune diseases, making it a promising candidate for the development of new drugs to treat these conditions.
properties
IUPAC Name |
1,5,6-trimethyl-3-(3-oxa-9-azaspiro[5.5]undecane-9-carbonyl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-13-12-15(16(21)19(3)14(13)2)17(22)20-8-4-18(5-9-20)6-10-23-11-7-18/h12H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPOSKWYFYSBKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=O)C(=C1)C(=O)N2CCC3(CC2)CCOCC3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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